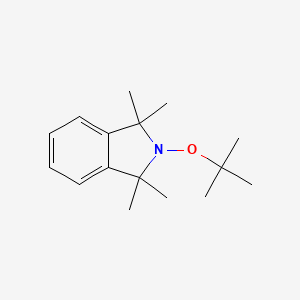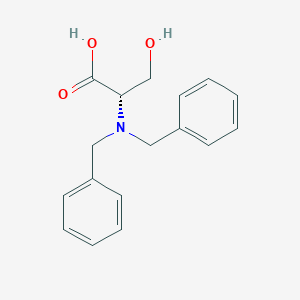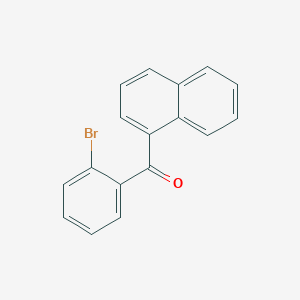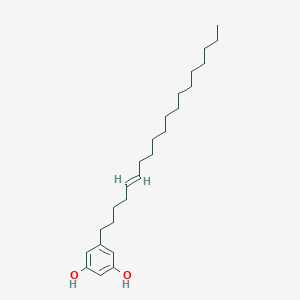
2-Fluoro-6-methoxy-3,5-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in flavor and fragrance industries due to their distinct odor profiles. The addition of fluorine and methoxy groups to the pyrazine ring can significantly alter its chemical and physical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine can be achieved through several methods. One common approach involves the fluorination of 6-methoxy-3,5-dimethylpyrazine using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-3,5-dimethylpyrazine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-6-methoxy-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
科学的研究の応用
2-Fluoro-6-methoxy-3,5-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique chemical properties.
Industry: Employed in the flavor and fragrance industry for its distinct aromatic profile.
作用機序
The mechanism of action of 2-Fluoro-6-methoxy-3,5-dimethylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
2-Methoxy-3,5-dimethylpyrazine: Lacks the fluorine atom, resulting in different chemical and physical properties.
2-Fluoro-3,5-dimethylpyrazine: Lacks the methoxy group, which can affect its aromatic profile and reactivity.
3,5-Dimethyl-2-methoxypyrazine: Similar structure but without the fluorine atom, used in flavor and fragrance industries.
Uniqueness
2-Fluoro-6-methoxy-3,5-dimethylpyrazine is unique due to the presence of both fluorine and methoxy groups on the pyrazine ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to other similar compounds. The fluorine atom can enhance the compound’s stability and binding affinity, while the methoxy group can influence its solubility and aromatic profile.
特性
| 91678-68-1 | |
分子式 |
C7H9FN2O |
分子量 |
156.16 g/mol |
IUPAC名 |
2-fluoro-6-methoxy-3,5-dimethylpyrazine |
InChI |
InChI=1S/C7H9FN2O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3 |
InChIキー |
ARJUUSNBBFBGBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)C)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)



![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

